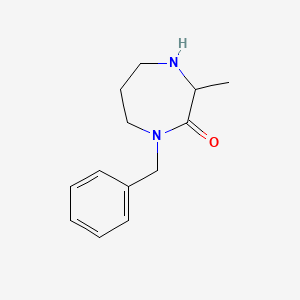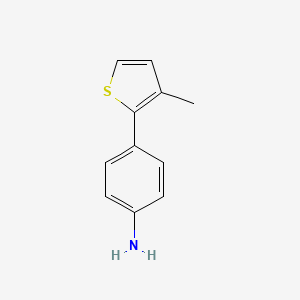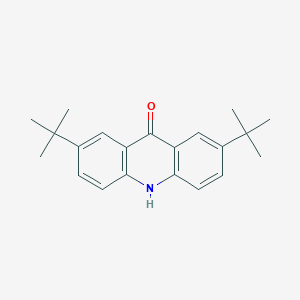![molecular formula C17H21BF4NP B14088866 diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride](/img/structure/B14088866.png)
diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride is a complex organophosphorus compound It is characterized by the presence of a pyrrolidine ring, a phosphane group, and a trifluoroborane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride typically involves the reaction of diphenylphosphine with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphane group. The trifluoroborane moiety is introduced through a subsequent reaction with boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoroborane moiety can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted borane compounds. These products can be further utilized in various chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Its derivatives are explored for their therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride involves its interaction with specific molecular targets. The phosphane group can coordinate with metal ions, influencing various catalytic processes. The trifluoroborane moiety acts as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles. These interactions are crucial for the compound’s effectiveness in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the pyrrolidine and trifluoroborane moieties, making it less versatile in certain applications.
Pyrrolidine: A simpler structure without the phosphane and borane groups, limiting its use in coordination chemistry.
Trifluoroborane: A strong Lewis acid but lacks the additional functional groups present in the target compound.
Uniqueness
Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride is unique due to its combination of a phosphane group, a pyrrolidine ring, and a trifluoroborane moiety. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler related compounds.
Eigenschaften
Molekularformel |
C17H21BF4NP |
|---|---|
Molekulargewicht |
357.1 g/mol |
IUPAC-Name |
diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride |
InChI |
InChI=1S/C17H20NP.BF3.FH/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3)4;/h1-6,9-12,15,18H,7-8,13-14H2;;1H/t15-;;/m0../s1 |
InChI-Schlüssel |
FYRQMGWAMWAEDI-CKUXDGONSA-N |
Isomerische SMILES |
B(F)(F)F.C1C[C@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3.[F-] |
Kanonische SMILES |
B(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088783.png)




![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)




![N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088857.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)
![2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
